molecular formula C8H8Cl2O2S B6176985 4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride CAS No. 150729-74-1

4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B6176985
CAS No.: 150729-74-1
M. Wt: 239.12 g/mol
InChI Key: BRVZJSWNJAMLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClO2S. It is a derivative of benzene, featuring a sulfonyl chloride group attached to a benzene ring substituted with chlorine and two methyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 4-chloro-3,5-dimethylbenzene followed by chlorination. The reaction conditions often include the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow processes and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group. It can also participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and other substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations and modifications of organic molecules .

Comparison with Similar Compounds

Comparison: 4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and methyl groups on the benzene ring, which influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it offers distinct advantages in terms of steric and electronic effects, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

150729-74-1

Molecular Formula

C8H8Cl2O2S

Molecular Weight

239.12 g/mol

IUPAC Name

4-chloro-3,5-dimethylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3

InChI Key

BRVZJSWNJAMLJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.